molecular formula C16H13ClN2O2S B3058702 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide CAS No. 912761-68-3

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Cat. No. B3058702
CAS RN: 912761-68-3
M. Wt: 332.8 g/mol
InChI Key: VYWCVKBLYLTJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of certain enzymes involved in pain signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential pharmacological properties. The compound has been shown to have anti-cancer, anti-inflammatory, and analgesic effects, making it a potential candidate for drug development. However, one limitation of using N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential toxicity. The compound has been shown to be toxic to some normal cells at high concentrations, which could limit its use in certain applications.

Future Directions

There are several future directions for research on N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide. One direction is to further investigate the compound's potential pharmacological properties and its mechanism of action. This could involve studying the compound's effects on different types of cancer cells, as well as its potential use in combination with other drugs. Another direction is to investigate the compound's potential toxicity and ways to mitigate this toxicity, such as by modifying the structure of the compound. Lastly, future research could focus on developing new synthetic methods for N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide that are more efficient and environmentally friendly.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been studied for its potential pharmacological properties, including its effects on cancer cells, inflammation, and pain. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of inflammatory conditions and pain.

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-9-7-11(17)8-13-14(9)18-16(22-13)19-15(20)10-3-5-12(21-2)6-4-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWCVKBLYLTJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701198267
Record name N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

CAS RN

912761-68-3
Record name N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912761-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Chloro-4-methyl-2-benzothiazolyl)-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701198267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Reactant of Route 5
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.